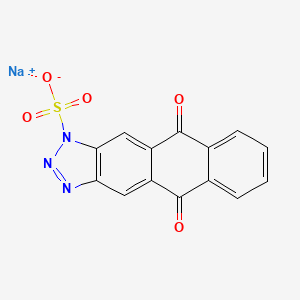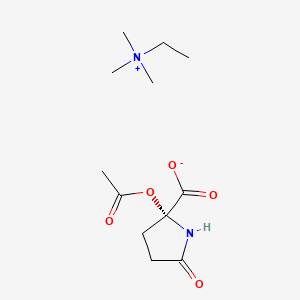
Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-158-3, also known as tris(2-chloro-1-methylethyl) phosphate, is a chemical compound that has been widely used in various industrial applications. It is a flame retardant that is commonly added to plastics, foams, and textiles to reduce their flammability. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
POCl3+3C3H7OH→(C3H7O)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of tris(2-chloro-1-methylethyl) phosphate is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and other separation techniques to achieve the required specifications for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and isopropanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and isopropanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(2-chloro-1-methylethyl) phosphate has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Investigated for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and safety in medical applications.
Mecanismo De Acción
The flame-retardant properties of tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to interfere with the combustion process. It acts by releasing phosphoric acid when exposed to heat, which helps to form a protective char layer on the material’s surface. This char layer acts as a barrier, reducing the release of flammable gases and slowing down the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of char formation .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Uniqueness
Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardancy and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices. Its relatively lower toxicity compared to some other flame retardants also makes it a preferred choice in many applications .
Propiedades
Número CAS |
93857-26-2 |
|---|---|
Fórmula molecular |
C12H22N2O5 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(2R)-2-acetyloxy-5-oxopyrrolidine-2-carboxylate;ethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H9NO5.C5H14N/c1-4(9)13-7(6(11)12)3-2-5(10)8-7;1-5-6(2,3)4/h2-3H2,1H3,(H,8,10)(H,11,12);5H2,1-4H3/q;+1/p-1/t7-;/m1./s1 |
Clave InChI |
JFKVDRKMPVJZNC-OGFXRTJISA-M |
SMILES isomérico |
CC[N+](C)(C)C.CC(=O)O[C@]1(CCC(=O)N1)C(=O)[O-] |
SMILES canónico |
CC[N+](C)(C)C.CC(=O)OC1(CCC(=O)N1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



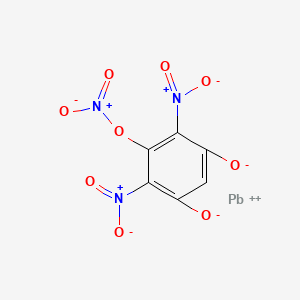
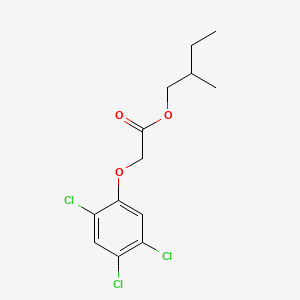
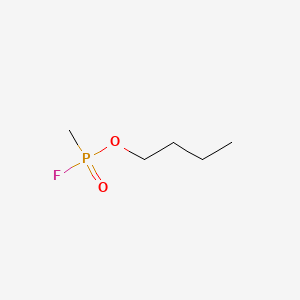
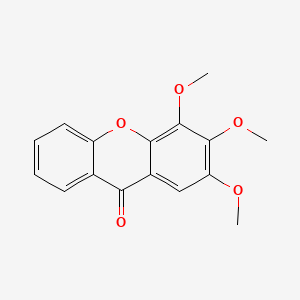
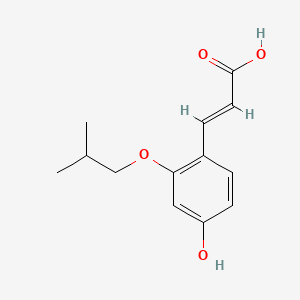



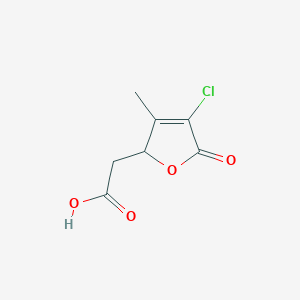
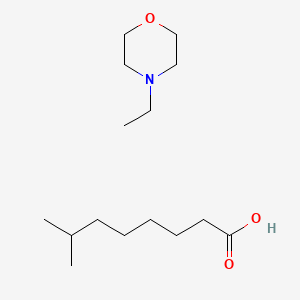
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
